N-Methyl-1H-purin-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
1931-01-7 |
|---|---|
Molecular Formula |
C6H7N5 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
N-methyl-7H-purin-2-amine |
InChI |
InChI=1S/C6H7N5/c1-7-6-8-2-4-5(11-6)10-3-9-4/h2-3H,1H3,(H2,7,8,9,10,11) |
InChI Key |
YDUKDCUNMDFQDC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C2C(=N1)N=CN2 |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of N Methyl 1h Purin 2 Amine Derivatives
Electrophilic and Nucleophilic Reactivity of Purine (B94841) Amines
The purine scaffold, a fundamental component of nucleic acids, is subject to both electrophilic and nucleophilic reactions. nih.gov The reactivity of the purine ring is significantly affected by the deprotonation of the imidazole (B134444) ring, with a notable decrease in reactivity observed at the C8 position. wur.nl In neutral purine molecules, the general order of reactivity for nucleophilic substitution is C8 > C6 > C2, while in anionic purins, the order changes to C6 > C8 > C2. wur.nl The position of methyl groups on the purine ring also influences this reactivity. wur.nl
Derivatives of purine amines can be synthesized to contain electrophilic groups such as isothiocyanates, N-hydroxysuccinimide esters, maleimides, and α-haloacyl groups. nih.gov These groups are capable of reacting with nucleophiles on various biopolymers. nih.gov For instance, the isothiocyanate group can react with amine or thiol groups to form thiourea (B124793) or dithiourethane, respectively. nih.gov
The C8 position of the purine skeleton is particularly notable for its activity in both electrophilic and nucleophilic substitution reactions. nih.gov Nucleophilic displacement reactions are common, especially when the C8 position has a good leaving group like a halogen. nih.govresearchgate.net Amines, sulfides, and oxides can act as effective nucleophiles in these reactions. nih.govresearchgate.net Furthermore, direct oxidative metalation using sterically hindered metal amides allows for the introduction of electrophiles at specific carbon sites, which become highly nucleophilic after metalation. nih.govresearchgate.net
The basicity and nucleophilicity of nitrogen atoms within the purine ring system vary. libretexts.org Some nitrogen atoms are basic and pyridine-like, with lone-pair electrons in sp² orbitals, while others are nonbasic and pyrrole-like, with lone-pair electrons contributing to the aromatic π system. libretexts.org This difference in electronic character influences the site and ease of electrophilic attack. libretexts.org
| Reaction Type | Position(s) on Purine Ring | Influencing Factors | Example Reactants |
| Nucleophilic Substitution | C2, C6, C8 | Anionic state of purine, position of methyl groups, leaving group ability | Halogens, amines, sulfides, oxides |
| Electrophilic Substitution | C8, Nitrogen atoms | Basicity of nitrogen atoms, electronic character of the ring | Isothiocyanates, N-hydroxysuccinimide esters, α-haloacyl groups |
| Oxidative Metalation | C6, C8 | Sterically hindered metal amides | Various electrophiles after metalation |
Oxidative and Reductive Transformations
The purine nucleus can undergo both oxidative and reductive transformations. thieme-connect.de Oxidizing agents like hydrogen peroxide or potassium permanganate (B83412) can lead to the formation of oxidized purine derivatives. Conversely, reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride can produce reduced purine derivatives. The electrochemical properties of purine derivatives, such as methylxanthines, have been studied to understand the mechanisms of their redox reactions. researchgate.net These electrochemical methods offer a way to carry out functionalizations and structural transformations under mild conditions. researchgate.net
Reductive amination is a key transformation for synthesizing amines from aldehydes, often using reducing agents like sodium cyanoborohydride, which selectively reduces the intermediate imine. acs.orgnih.gov Electrochemical methods have also been developed for reductive amination, providing an alternative to traditional chemical reductants. nih.gov
| Transformation | Reagents/Methods | Outcome |
| Oxidation | Hydrogen peroxide, Potassium permanganate | Oxidized purine derivatives |
| Reduction | Sodium borohydride, Lithium aluminum hydride | Reduced purine derivatives |
| Reductive Amination | Sodium cyanoborohydride, Electrochemical methods | Secondary amines from aldehydes |
| Electrochemical Oxidation/Reduction | Applied potential | Functionalization and structural transformation |
Intramolecular Transformations and Rearrangement Mechanisms
Purine derivatives can undergo various intramolecular transformations and rearrangements. For instance, intramolecular cyclization is a common reaction in the synthesis of fused heterocyclic systems containing a purine core. nih.govclockss.org The cyclization of certain purine derivatives can be achieved using reagents like polyphosphoric acid. clockss.org
Rearrangements can also occur during reactions. For example, the reaction of 2- and 3-carene (B45970) oxides over solid acids and bases leads to isomerization. acs.org In the context of purine chemistry, intramolecular cycloaddition reactions of substituted nitrile imines have been studied. acs.org Furthermore, the synthesis of certain imidazole rings fused to other heterocycles can proceed through a series of nucleophilic additions and rearrangements. acs.org
A notable rearrangement is the SN(ANRORC) mechanism (Addition of a Nucleophile, Ring Opening, and Ring Closure), which has been observed in the amination of purine derivatives. wur.nl This mechanism involves the initial attack of a nucleophile, leading to the opening of one of the rings, followed by a subsequent ring closure to form the final product. wur.nl
| Transformation Type | Description | Example |
| Intramolecular Cyclization | Formation of a new ring within the same molecule. | Synthesis of 1,3-dipropyl-6-substituted-1H-thiazolo[2,3-f]purine-2,4-diones using polyphosphoric acid. clockss.org |
| Isomerization | Conversion of a molecule into an isomer with a different arrangement of atoms. | Isomerization of 2- and 3-carene oxides over solid acids and bases. acs.org |
| SN(ANRORC) Rearrangement | A multi-step process involving nucleophilic addition, ring opening, and ring closure. | Amide-induced amination of halogenopyrimidines and purines. wur.nl |
Mechanism of Action Studies in Organic Reactions
The mechanism of action of purine derivatives in organic reactions is diverse and depends on their specific structure and the reaction conditions. For example, N-methylation of amines using methanol (B129727) can be catalyzed by metal-ligand bifunctional ruthenium catalysts. researchgate.net The proposed mechanism involves the reaction of the catalyst with a potassium alkoxide (formed from methanol and a base) to generate the active catalyst. researchgate.net
In other reactions, purine derivatives act as building blocks for more complex molecules. rsc.org Their synthesis often involves multi-step sequences, including nucleophilic substitutions, condensations, and cyclizations. rsc.orgiosrphr.org For instance, the synthesis of trisubstituted purine compounds coupled with amino acid derivatives can be achieved using coupling agents like phosphorous oxychloride in pyridine. iosrphr.org
The formation of certain heterocyclic rings fused to the purine system can proceed through a speculated mechanism involving the nucleophilic substitution of an amine with an orthoester to form an imine intermediate, followed by nucleophilic addition and cyclization. acs.org
Covalent Adduct Formation Mechanisms with Biomolecules
Purine derivatives, particularly after metabolic activation, can form covalent adducts with biomolecules like DNA and proteins. acs.orgnih.gov This process is a critical area of study in understanding mutagenesis and carcinogenesis.
Many chemical carcinogens, including aromatic and heterocyclic amines, form DNA adducts. nih.gov These adducts can form at various positions on the DNA bases, including the nitrogen and oxygen atoms of guanine (B1146940) and adenine (B156593). nih.gov
For heterocyclic amines like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), metabolic activation through cytochrome P450-mediated N-hydroxylation, followed by acetylation and deacetylation, forms a reactive aryl nitrenium ion. acs.org This electrophilic species can then alkylate guanine in DNA. acs.org The primary sites of adduction for arylamines and heterocyclic aromatic amines are the C8 position of guanine and, to a lesser extent, the N² position of guanine and the N⁶ position of adenine. nih.gov For example, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) forms a major adduct at the C8 position of deoxyguanosine (dG-C8-PhIP). Similarly, 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC) forms a major adduct characterized as N-(deoxyguanosin-8-yl)-MeAαC. oup.com
The formation of these adducts can lead to structural distortions in the DNA, which may interfere with replication and transcription, potentially leading to mutations. nih.gov
| Carcinogen Type | Activation Pathway | Primary DNA Adduct Site(s) |
| Heterocyclic Amines (e.g., IQ, PhIP) | Cytochrome P450 oxidation, N-acetylation/sulfonation | C8 of guanine, N² of guanine acs.orgnih.gov |
| Alkylating Agents (e.g., MNU) | Direct reaction or metabolic activation | N7 of guanine, O⁶ of guanine nih.gov |
| Aromatic Amines | Metabolic activation to electrophilic species | C8 of guanine, N² of guanine, N⁶ of adenine nih.gov |
Purine derivatives can also form cross-links with amino acid residues in proteins. Bifunctional cross-linking agents with amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters, are commonly used to link proteins. thermofisher.combiorxiv.org These agents react with primary amines found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues to form stable amide bonds. thermofisher.com
Formaldehyde (B43269), a known carcinogen, can induce the formation of DNA-protein cross-links (DPCs). nih.gov Studies have shown that formaldehyde can form cross-links between amino acids like lysine, cysteine, histidine, and tryptophan and deoxynucleosides such as deoxyguanosine (dG), deoxyadenosine (B7792050) (dA), and deoxycytidine (dC). nih.gov The reaction between lysine and dG in the presence of formaldehyde yields multiple products, with the primary structures involving a methylene (B1212753) bridge derived from formaldehyde. nih.gov In some cases, a more complex 1,N²-fused triazino ring structure is formed. nih.gov
Biochemical and Molecular Biological Interactions of N Methyl 1h Purin 2 Amine Analogues
Enzyme-Ligand Interactions and Inhibition Mechanisms
Analogues of N-Methyl-1H-purin-2-amine have been shown to interact with and inhibit various enzymes, demonstrating a range of modulatory effects.
DNA Polymerase Modulatory Effects and Fidelity
The fidelity of DNA replication, a process catalyzed by DNA polymerases, relies on the precise selection of the correct deoxynucleoside triphosphate (dNTP) to be incorporated into the growing DNA strand. This selection is governed by the geometric shape of the base pair and the hydrogen bonding patterns between the incoming dNTP and the template base. nih.govacs.org The introduction of purine (B94841) analogues, such as those related to this compound, can modulate the activity and fidelity of DNA polymerases.
The efficiency of nucleotide incorporation by DNA polymerases is highly sensitive to modifications in the purine structure. For instance, alterations at the N-1 or N-3 positions of purines can lead to significant defects in the efficiency of incorporation by enzymes like Bacillus stearothermophilus DNA pol I. nih.gov Conversely, modifications at the N-1 or N-6 positions can result in a loss of fidelity. nih.gov The presence of a 2-amino group on the purine ring, a key feature of this compound, is recognized by DNA polymerases. The fluorescent analogue 2-aminopurine (B61359) (2AP), which can pair with both thymine (B56734) and cytosine, is a widely used probe to study these interactions. nih.gov
Kinetic and structural studies of B family replicative DNA polymerases, such as RB69 DNA polymerase, have highlighted the critical role of minor-groove hydrogen bond interactions for efficient primer extension and base selectivity. nih.govacs.org The interaction between the enzyme and the nascent base pair in the minor groove helps to ensure high-fidelity replication. nih.gov The introduction of analogues can disrupt this network of interactions, leading to decreased catalytic efficiency or increased misincorporation rates. For example, replacing deoxyadenosine (B7792050) with an analogue that lacks the ability to form these minor groove hydrogen bonds can decrease catalytic efficiency by up to 900-fold. acs.org While specific studies on this compound itself are limited in this direct context, the principles derived from studies with closely related purine analogues suggest that the N2-methyl group would influence the interactions within the polymerase active site, thereby modulating its function and fidelity.
Bacterial Gyrase Inhibition (e.g., 1H-Purin-2-amine, 6-methoxy-N-methyl-)
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial DNA replication, transcription, and chromosome segregation, making it a prime target for antibacterial agents. researchgate.net Several inhibitors targeting the ATP-binding site of the GyrB subunit have been developed. researchgate.netrsc.orgresearchgate.net
Molecular docking studies have identified a specific analogue, 1H-Purin-2-amine, 6-methoxy-N-methyl-, as a potent inhibitor of E. coli Gyrase B. researchgate.netnih.gov This compound demonstrated a high inhibitory activity with a glide score of -6.929 kcal/mol. researchgate.netnih.gov Its inhibitory mechanism involves the formation of two crucial hydrogen bonds with the active site residues ASP 73 and GLY 77. nih.gov These interactions are vital for inhibiting the ATPase activity of Gyrase B, which in turn prevents DNA supercoiling and disrupts bacterial replication. nih.gov The binding energy analysis confirms that these interactions are key to its inhibitory potential. researchgate.net
| Compound | Target Enzyme | Key Interacting Residues | Docking Score (kcal/mol) | Reference |
|---|---|---|---|---|
| 1H-Purin-2-amine, 6-methoxy-N-methyl- | E. coli Gyrase B | ASP 73, GLY 77 | -6.929 | researchgate.netnih.gov |
Interactions with Other Enzyme Classes (e.g., Adenylyl Cyclases, Xanthine (B1682287) Oxidase)
Analogues of this compound also interact with other important enzyme classes, demonstrating the broad biological activity of purine derivatives.
Adenylyl Cyclases (AC): These enzymes are crucial for signal transduction, converting ATP to the second messenger cAMP. nih.gov Purine nucleotides and their analogues can act as inhibitors of ACs. For example, 2',3'-O-(N-methylanthraniloyl) (MANT)-substituted purine nucleotides are potent competitive inhibitors of mammalian adenylyl cyclases, with Ki values in the nanomolar range. umt.edu While these are not direct this compound analogues, they show that modifications on the purine scaffold can lead to high-affinity interactions with the catalytic site of ACs. umt.edupurdue.edu The inhibitor 9-(tetrahydro-2-furanyl)-9H-purin-6-amine (SQ 22,536) is another example of a purine derivative used experimentally to inhibit adenylyl cyclase activity. ahajournals.org
Xanthine Oxidase (XO): This enzyme plays a critical role in purine catabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govnih.gov As such, it is a key target for the management of hyperuricemia and gout. nih.govnih.gov Purine-based compounds are well-known inhibitors of XO. While many synthetic inhibitors are non-purine analogues, the natural substrates themselves are purines. nih.govceon.rs The interaction of this compound analogues with XO is plausible given the enzyme's function in purine metabolism. For instance, 6-methylthioguanine, a metabolite of the chemotherapeutic drug thioguanine, is a purine analogue that has been studied for its various biological activities. ebi.ac.uk
Nucleic Acid Recognition and Functional Consequences
The N2-methylamino group of this compound analogues directly participates in nucleic acid interactions, influencing base pairing, stability, and the processes of replication and transcription.
Base Pairing Contributions of the N2-Methylamino Group
The presence of a methyl group on the exocyclic amine at the 2-position of guanine (B1146940) (N2-methylguanine or m2G) influences its base-pairing properties within a nucleic acid duplex. medchemexpress.comresearchgate.net The methyl group can adopt two energetically stable rotational conformations: s-cis and s-trans. researchgate.net
The preferred conformation depends on the pairing partner:
Pairing with Cytosine (C): In a standard Watson-Crick base pair with cytosine, the N2-methylamino group participates in hydrogen bonding. This forces the methyl group into the s-trans rotamer, placing it into the minor groove of the double helix. researchgate.net Studies have shown that an m2G-C base pair in an RNA duplex is isoenergetic with a standard G-C pair, indicating the N2-methylation does not significantly alter the thermodynamic stability in this context. medchemexpress.comresearchgate.net
Pairing with Uracil (B121893) (U) or Thymine (T): When forming a wobble base pair with uracil (or thymine), the exocyclic methylamine (B109427) is not involved in hydrogen bonding. This allows for free rotation, and the methyl group can adopt either the s-cis or s-trans conformation. researchgate.net
Pairing with Adenine (B156593) (A): In a sheared m2G-A base pair, the methyl group is required to be in the s-cis configuration. researchgate.net
The addition of a 2-amino group to adenine substantially stabilizes a DNA duplex due to the formation of an additional hydrogen bond with thymine. nih.gov This highlights the significant role that modifications at this position can play in nucleic acid stability.
| Base Pair | N2-Methyl Group Conformation | Consequence | Reference |
|---|---|---|---|
| N2-Methylguanine - Cytosine (m2G-C) | s-trans | Methyl group in minor groove; isoenergetic with G-C pair. | researchgate.net |
| N2-Methylguanine - Uracil (m2G-U) | s-cis or s-trans | Free rotation as methylamine is not in H-bonding. | researchgate.net |
| N2-Methylguanine - Adenine (m2G-A) | s-cis | Required for sheared base pair formation. | researchgate.net |
Impact on DNA Replication and Transcription
The modification of purine bases can have profound effects on the processes of DNA replication and transcription. savemyexams.comlibretexts.org The presence of this compound analogues within a DNA or RNA template can act as a roadblock or introduce errors during nucleic acid synthesis.
N2-methylguanine (m2G) has been identified as a principal kinetic barrier for reverse transcriptase during the in vitro transcription of E. coli 16S ribosomal RNA. medchemexpress.com The enzyme pauses at the positions of m2G in the rRNA sequence, indicating that this modification impedes the progression of the polymerase. medchemexpress.com
Similarly, the related compound S6-methylthioguanine (S6mG), when present on the transcribed strand, exhibits both inhibitory and mutagenic effects during transcription mediated by human RNA polymerase II, both in vitro and in human cells. ebi.ac.uk This suggests that such purine analogues can disrupt the fidelity and efficiency of transcription, potentially leading to altered gene expression or the production of non-functional proteins. ebi.ac.uk The semi-conservative nature of DNA replication means that any modification on a template strand will directly influence the synthesis of the new strand, potentially leading to mutations if the polymerase misinterprets the modified base. savemyexams.comlumenlearning.com
Conformational Effects on RNA Secondary Structure (e.g., N2-methylguanine)
N2-methylguanine (m2G), a methylated analogue of guanine, is a modified nucleobase found in various types of RNA, including ribosomal RNA (rRNA), transfer RNA (tRNA), and small nuclear RNA (snRNA). oup.com Its presence can influence the local conformation and stability of RNA secondary structures.
One of the key conformational features of m2G is its ability to exist in two rotameric forms: s-cis and s-trans. oup.com Studies have shown that m2G can readily form base pairs with cytosine (C), uracil (U), and adenine (A), and its methyl group does not exhibit a strong rotational preference. oup.com This versatility distinguishes it from other methylated nucleobases like N6-methyladenosine, which preferentially adopts the s-cis conformation. oup.com
Thermodynamic studies have revealed that the substitution of guanine with m2G in G-C Watson-Crick pairs and G-U wobble pairs within RNA duplexes is generally iso-energetic, meaning it does not significantly alter the stability of the duplex. nih.gov A modest stabilizing effect of 0.3 kcal/mol was observed only in the case of an internal m2G-U pair. nih.gov Similarly, replacing guanine with m2G in the helix 45 tetraloop of 16S rRNA, a conserved and hypermethylated region, has no impact on the tetraloop's stability. nih.gov This lack of a significant effect on secondary structure stability suggests that the biological role of m2G extends beyond simply modulating duplex stability. nih.gov
The presence of the methyl group in m2G can, however, have steric implications. In the context of G:A pairs, the N2,N2-dimethylguanosine (m22G) modification, which involves two methyl groups, prevents the formation of the sheared conformation often seen in tandem G:A pairs due to potential steric clashes. rcsb.org This forces the m22G:A pairs to adopt an imino-hydrogen bonded, pseudo-Watson-Crick conformation. rcsb.org This demonstrates how N-methylation at the guanine N2 position can control pairing modes and influence the three-dimensional structure of RNA. rcsb.org
| Analogue | Effect on RNA Secondary Structure | Thermodynamic Impact | Reference |
| N2-methylguanine (m2G) | Can adopt both s-cis and s-trans conformations. | Generally iso-energetic with guanine in duplexes. | oup.comnih.gov |
| N2-methylguanine (m2G) | No significant effect on the stability of G-C, G-U pairs, or GNRA tetraloops. | Modest stabilization (0.3 kcal/mol) in internal m2G-U pairs. | nih.gov |
| N2,N2-dimethylguanosine (m22G) | Prevents sheared conformation in tandem G:A pairs due to steric hindrance. | Forces a pseudo-Watson-Crick conformation. | rcsb.org |
Cellular and Molecular Pathway Perturbations
N-nitroso compounds are a class of potent mutagens and carcinogens. europa.eu The mutagenicity of many nitrosamines, including analogues of this compound, is often dependent on metabolic activation. nih.gov For instance, N-nitroso propranolol (B1214883) requires metabolic activation to exert its genotoxic effects. nih.gov This activation is frequently carried out by cytochrome P450 (CYP) enzymes. nih.govnih.gov
Studies on various N-nitrosamine drug substance-related impurities (NDSRIs) have shown that compounds which are positive in the Enhanced Ames Test (EAT) also induce concentration-dependent increases in micronuclei in human TK6 cells following bioactivation with hamster liver S9. nih.gov These compounds were also found to be mutagenic in the TK and HPRT gene mutation assays. nih.gov This indicates that these N-nitroso compounds cause both chromosomal damage (genotoxicity) and gene mutations.
The specific CYP enzymes involved in the bioactivation of these genotoxic nitrosamines have been identified. For several NDSRIs, CYP2C19, CYP2B6, CYP2A6, and CYP3A4 are key enzymes in their activation to genotoxic and mutagenic forms. nih.gov In the case of N-nitroso propranolol, CYP2C19 was identified as the most active enzyme in its bioactivation to a genotoxicant. nih.gov
The genotoxic mechanism often involves the formation of DNA adducts, which can lead to mutations if not repaired. N-nitroso compounds can also induce DNA strand breakage. nih.gov For example, N-nitroso propranolol was shown to cause concentration-dependent DNA strand breakage in human HepaRG cells. nih.gov
| Compound Class | Mechanism of Genotoxicity | Activating Enzymes | Reference |
| N-nitroso compounds | Require metabolic activation to become genotoxic. | Cytochrome P450 (CYP) enzymes. | europa.eunih.gov |
| N-nitrosamine drug substance-related impurities (NDSRIs) | Induce micronuclei formation and gene mutations after bioactivation. | CYP2C19, CYP2B6, CYP2A6, CYP3A4. | nih.gov |
| N-nitroso propranolol | Induces DNA strand breakage. | Primarily CYP2C19. | nih.gov |
Certain analogues of this compound have demonstrated significant antiproliferative activity against various cancer cell lines. The mechanisms often involve the induction of apoptosis, a form of programmed cell death.
For example, a series of 9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine derivatives showed antiproliferative effects against the MCF-7 human breast cancer cell line. chim.it The most active compounds, typically those with halogen substitutions on the purine ring, were found to induce apoptosis. chim.it Further investigation revealed that these compounds activate caspase-9, a key initiator of the intrinsic apoptotic pathway. chim.it This activation occurs in a p53-independent manner. chim.it
Similarly, a series of 3-methyl-2-phenyl-1H-indoles, which can be considered structural analogues, exhibited antiproliferative activity against HeLa, A2780, and MSTO-211H tumor cell lines. nih.govacs.org The most potent of these compounds were found to inhibit human DNA topoisomerase II, an enzyme crucial for DNA replication and cell division. nih.govacs.org Inhibition of this enzyme can lead to DNA damage and trigger apoptosis. nih.govacs.org Cytofluorimetric analysis confirmed that the most promising compound induced a collapse of the mitochondrial transmembrane potential and a significant increase in the sub-G0 phase, both hallmarks of apoptosis. nih.govacs.org
Furthermore, 2,6,9-trisubstituted purine derivatives have been developed as potential anticancer agents, with some acting as kinase inhibitors. imtm.cz Dysregulation of kinases is a common feature of carcinogenesis. imtm.cz One promising compound from this class was shown to induce apoptosis and cause cell cycle arrest at the S-phase in HL-60 cells. imtm.cz
| Compound Series | Mechanism of Action | Affected Cell Lines | Reference |
| 9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines | Activation of caspase-9 (intrinsic apoptotic pathway), p53-independent. | MCF-7 (human breast cancer). | chim.it |
| 3-methyl-2-phenyl-1H-indoles | Inhibition of human DNA topoisomerase II, induction of apoptosis. | HeLa, A2780, MSTO-211H. | nih.govacs.org |
| 2,6,9-trisubstituted purines | Kinase inhibition, induction of apoptosis, S-phase cell cycle arrest. | HL-60 (human leukemia). | imtm.cz |
Purine analogues are a cornerstone of antiviral therapy. Their mechanism of action often relies on their ability to be mistaken for natural nucleosides by viral enzymes, leading to the disruption of viral replication.
A common mechanism involves the intracellular phosphorylation of the purine analogue to its triphosphate form by a combination of viral and cellular kinases. mdpi.comnih.gov This triphosphate metabolite then acts as a competitive inhibitor of viral DNA or RNA polymerases. mdpi.compensoft.net For example, the triphosphate form of acyclovir, a well-known guanosine (B1672433) analogue, competes with the natural substrate dGTP and, upon incorporation into the viral DNA chain, leads to chain termination. mdpi.com
Some purine analogues act as lethal mutagens. Favipiravir, for instance, is converted to its ribofuranosyl 5'-triphosphate (T-705 RTP) in host cells. nih.gov This metabolite is recognized as a purine analogue and is selectively incorporated into viral RNA by the viral polymerase, leading to an accumulation of mutations that are catastrophic for the virus. nih.gov
Other targets for antiviral purine analogues include viral enzymes such as AdoHcy hydrolase, CTP synthetase, and dTMP synthetase. pensoft.net The conversion of the purine ring to an indole (B1671886) ring has also been explored as a strategy for developing antiviral compounds. pensoft.net A series of acyclic selenopurine nucleosides have been synthesized, with seleno-acyclovir showing potent activity against herpes simplex virus (HSV)-1 and HSV-2. mdpi.com
| Antiviral Analogue Type | Mechanism of Action | Viral Target | Reference |
| Acyclic guanosine analogues (e.g., Acyclovir) | Competitive inhibition of viral DNA polymerase and DNA chain termination after intracellular phosphorylation. | Viral DNA Polymerase. | mdpi.com |
| Favipiravir | Acts as a lethal mutagen after conversion to its active triphosphate form, causing catastrophic errors in viral RNA. | Viral RNA Polymerase. | nih.gov |
| Acyclic selenopurine nucleosides (e.g., Seleno-acyclovir) | Inhibition of viral replication, likely through mechanisms similar to their oxygen-containing counterparts. | Herpes Simplex Virus (HSV)-1 and HSV-2. | mdpi.com |
While nucleoside analogues have been extensively studied as antiviral and anticancer agents, their potential as antibacterial agents has received less attention. researchgate.net However, several purine analogues have demonstrated antibacterial activity through various mechanisms.
The primary antibacterial mechanisms of alkaloids, a broad class of natural products that includes purine derivatives, involve the disruption of essential cellular processes in bacteria. These include:
Inhibition of cell wall synthesis: Weakening the structural integrity of the bacterial cell wall. nih.gov
Alteration of cell membrane permeability: Causing leakage of cellular contents. nih.gov
Inhibition of nucleic acid and protein synthesis: Halting bacterial growth and replication. nih.gov
Inhibition of bacterial metabolism: Disrupting vital metabolic pathways. nih.gov
For example, certain oxazole-2-amine analogues have shown excellent activity against both Staphylococcus aureus and Escherichia coli. mdpi.com Similarly, N-methylcytisine, a quinolizidine (B1214090) alkaloid, exhibits good antibacterial activity against Enterococcus faecalis. mdpi.com
The antibacterial activity of purine analogues can be attributed to their ability to be metabolized and incorporated into bacterial DNA and RNA, or to inhibit key bacterial enzymes. researchgate.net For instance, halogenated, thiolated, and azolated derivatives of purines have shown promise in treating bacterial infections. researchgate.net
| Compound/Class | Antibacterial Mechanism | Target Organisms | Reference |
| Alkaloids (general) | Inhibition of cell wall synthesis, alteration of membrane permeability, inhibition of nucleic acid and protein synthesis. | Gram-positive and Gram-negative bacteria. | nih.gov |
| Oxazole-2-amine analogues | Not specified, but show broad activity. | Staphylococcus aureus, Escherichia coli. | mdpi.com |
| N-methylcytisine | Not specified, but shows activity against Gram-positive bacteria. | Enterococcus faecalis. | mdpi.com |
| Halogenated/thiolated/azolated purine derivatives | Metabolized and incorporated into bacterial DNA/RNA, or inhibit key enzymes. | Various bacteria. | researchgate.net |
Antiviral Action Mechanisms
Receptor Binding and Signal Transduction Modulation (e.g., Adenosine (B11128) A1 Receptor)
Analogues of this compound can interact with various cellular receptors, modulating their activity and downstream signaling pathways. A key target for many purine derivatives is the adenosine receptor family, particularly the Adenosine A1 receptor (A1-AR).
The A1-AR is a G protein-coupled receptor (GPCR) that is widely distributed in the body, including in the brain, heart, and kidney. acs.org It is a member of the Family A GPCRs and specifically binds adenosine and its analogues. ebi.ac.ukuniprot.org Activation of the A1-AR is typically coupled to inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase and a subsequent reduction in cellular levels of cyclic adenosine monophosphate (cAMP). acs.org
Structure-activity relationship studies have shown that modifications at the N6-position of adenosine are well-tolerated, allowing for the development of A1-AR agonists with diverse properties. acs.org This has enabled the creation of fluorescently labeled agonists, which can be used to visualize and quantify ligand-receptor interactions in living cells. acs.org
The binding of ligands to the A1-AR involves interactions with amino acid residues primarily located in transmembrane helices 3, 5, 6, and 7, as well as in extracellular loops 2 and 3. nih.gov The binding of agonists and antagonists can be allosterically enhanced by other molecules. For example, 2-amino-3-benzoylthiophenes have been shown to enhance the binding of agonists to the A1-AR.
The modulation of A1-AR signaling by purine analogues has a range of physiological effects. The receptor is involved in numerous cellular processes, including the regulation of neurotransmission, cardiac function, and inflammatory responses. ebi.ac.uk
| Receptor | Class | Signaling Pathway | Key Features | Reference |
| Adenosine A1 Receptor (A1-AR) | G protein-coupled receptor (GPCR), Family A. | Coupled to Gi/o proteins, inhibits adenylyl cyclase, reduces cAMP levels. | Binds adenosine and its analogues; involved in diverse physiological processes. | acs.orgebi.ac.ukuniprot.org |
| Adenosine A1 Receptor (A1-AR) | Ligand binding site involves multiple transmembrane helices and extracellular loops. | nih.gov | ||
| Adenosine A1 Receptor (A1-AR) | N6-position modifications of adenosine are well-tolerated for agonist activity. | acs.org |
Structure Activity Relationship Sar Studies of N Methylated Purine Amines
Influence of Purine (B94841) Core Substitution on Biological Activity
The introduction of substituents at the C2, C6, and N9 positions of the purine ring is a common strategy to enhance binding affinity and selectivity towards protein kinases. imtm.cz The specific substitutions can dramatically alter the compound's cytotoxic effects and target specificity.
For instance, studies on 2,6,9-trisubstituted purines have shown that a chlorine atom at the C2 position can lead to a greater increase in cytotoxicity compared to a nitrogen-containing fragment at the same position. imtm.cz Furthermore, the placement of arylpiperazinyl or arylpiperidinyl groups is critical; these moieties confer higher activity when attached to the C6 position rather than the C2 position. imtm.cz The substitution at the N9 position, however, appears to be less critical in determining the cytotoxic effect. imtm.cz
In the context of adenosine (B11128) receptor (AR) agonists, methylation at the C6 position of the purine ring has been found to be compatible with high A₃AR affinity, which was an unexpected finding as the exocyclic amine at this position was previously considered a crucial recognition element. acs.orgnih.gov For example, a C6-methyl derivative (15) demonstrated an unexpectedly high binding affinity for the human A₃AR with a Kᵢ value of 6.01 nM. acs.orgnih.gov
The methylation of nitrogen atoms within the purine core also plays a significant role. In the development of inhibitors for bacterial histidine kinases, methylation at the N9 position to create 2-chloro,9-N-methyladenine resulted in a compound superior to analogues methylated at other positions or those lacking methylation. nih.gov This highlights that activity is dependent not just on single-point interactions but on a network of contacts with target residues. nih.gov Conversely, methylation at the N7 position often leads to inactive compounds. nih.gov
The following table summarizes the biological activity of various substituted purines against different cancer cell lines, illustrating the impact of substitution patterns.
Table 1: Cytotoxicity (IC₅₀, µM) of Selected Trisubstituted Purines This table is interactive. You can sort and filter the data.
| Compound | K562 | MCF-7 | Selectivity Index (SI) vs. MRC-5 (K562) | Reference |
|---|---|---|---|---|
| 7a | 1.5 | 1.8 | 65 | imtm.cz |
| 7c | 0.4 | 1.1 | 144 | imtm.cz |
| 7f | 2.9 | 3.3 | 77 | imtm.cz |
| 7h | 0.6 | 1.2 | 250 | imtm.cz |
| Cisplatin | 0.9 | 2.1 | 1.1 | imtm.cz |
Stereochemical Factors in Ligand-Target Interactions
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its interaction with a biological target. The specific geometry of a functional group can significantly influence the strength and type of binding interactions, such as hydrogen bonds. spu.edu.sy
In the context of purine-based inhibitors, stereochemistry plays a key role in orienting the molecule within the binding pocket. For example, in a series of inhibitors for the Hsp90 paralog Grp94, modeling indicated that a methyl group at the C1' position of the N9-substituent favorably positions the 8-aryl ring into a specific "backward bent" conformation. nih.govscispace.com This conformational effect was crucial for achieving selectivity for Grp94 over other Hsp90 paralogs, where the analogous binding site has a more limited volume. nih.gov
The binding of ligands often involves interactions with specific amino acid residues in the target protein. For instance, the purine ring of N⁶-methyladenosine (m⁶A) can be sandwiched between the side chain of a methionine residue and the backbone atoms of several other residues. elifesciences.org The N⁶-methyl moiety itself can be held in place through hydrogen bonds and hydrophobic interactions with specific arginine residues, highlighting the importance of precise stereochemical positioning for stable binding. elifesciences.org The planarity of the purine ring system allows for stacking interactions with aromatic residues in the binding site, which are also a key component of ligand binding. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. These models help in understanding the key physicochemical properties that govern the activity of a series of molecules and in designing new, more potent compounds. mdpi.com
For purine derivatives, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), have been successfully applied. imtm.czmdpi.com These models analyze the steric, electrostatic, and hydrophobic fields of the molecules to predict their activity. mdpi.com For a series of CDK2 inhibitors, CoMFA and CoMSIA models were developed that showed high predictive capability. mdpi.com The contour maps generated from these models revealed that electrostatic, hydrophobic, hydrogen bond donor, and steric fields were all key factors influencing the inhibitory activity. mdpi.com
In another study on purine-based Bcr-Abl inhibitors, 3D-QSAR models indicated that steric properties had a greater contribution (around 70%) to the cytotoxicity of the compounds than electronic properties (30%). imtm.cznih.gov The models were robust, with good internal and external predictability, making them useful tools for designing novel inhibitors. imtm.czresearchgate.net
Table 2: Statistical Parameters of 3D-QSAR Models for Purine Derivatives This table is interactive. You can sort and filter the data.
| Model | Target | q² | r² (non-cross-validated) | SEE | F value | r²_pred / r²_test | Reference |
|---|---|---|---|---|---|---|---|
| CoMFA | CDK2 | 0.743 | 0.984 | 0.219 | 273.426 | 0.991 | mdpi.com |
| CoMSIA | CDK2 | 0.808 | 0.980 | 0.246 | 214.108 | 0.994 | mdpi.com |
| Topomer CoMFA | CDK2 | 0.779 | - | - | - | 0.971 | mdpi.com |
| CoMFA-SE | Bcr-Abl | 0.576 | 0.939 | 0.241 | 82,729 | 0.863 | nih.gov |
| CoMSIA-SEH | Bcr-Abl | 0.637 | 0.934 | - | - | 0.842 | nih.gov |
q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient; SEE: standard error of estimate; F: F-test value; r²_pred / r²_test: predictive ability for the external test set.
Rational Design Principles for Potency and Selectivity
Rational drug design leverages the understanding of a biological target's structure and its interaction with ligands to create more potent and selective inhibitors. For N-methylated purine amines, several key principles have emerged from such studies.
A primary principle is the targeting of unique features within a binding site to achieve selectivity. For bacterial histidine kinases (HKs), which share a similar ATP-binding fold with human proteins like HSP90, selectivity was achieved by introducing groups that target the ATP-lid portion of the catalytic domain, a region that differs between the bacterial and human proteins. nih.gov This led to the generation of purine-based scaffolds that are both potent and selective for bacterial HKs. nih.gov
Another key principle involves exploiting specific interactions with conserved residues. The interaction of an inhibitor's amine group with a conserved aspartate residue in the active site is often essential for activity and dictates the molecule's orientation. nih.gov Similarly, a "N-NH-N" triad (B1167595) within the purine scaffold is often preferred for binding to a conserved set of Gly:Asp:Asn residues. nih.gov
Enhancing potency can be achieved by introducing hydrophobic, electron-withdrawing groups at various positions on the adenine (B156593) core. nih.gov For instance, adding a chloro group at the C2 position in combination with N9-methylation yielded a highly potent inhibitor. nih.gov The design of Grp94-selective inhibitors involved identifying a novel allosteric pocket that is not present in other Hsp90 paralogs and designing ligands with 8-aryl groups that could specifically access this site. nih.govscispace.com
Structure-Kinetic Relationship (SKR) Analysis
Beyond simple binding affinity (a thermodynamic parameter), the kinetics of the ligand-target interaction (on-rate, off-rate, and residence time) are increasingly recognized as crucial for a drug's efficacy. Structure-Kinetic Relationship (SKR) analysis explores how modifications to a ligand's structure influence these kinetic parameters. nih.govuniversiteitleiden.nl
Studies on inhibitors for the equilibrative nucleoside transporter 1 (ENT1) have demonstrated the value of SKR. nih.govuniversiteitleiden.nl In a series of spirobenzo-oxazine-piperidinone derivatives, it was found that increasing the size of substituents generally led to an increased affinity. nih.gov More importantly, these structural changes also modulated the binding kinetics.
For example, introducing longer and bulkier side chains, such as a cyclopentyl group, resulted in a significantly increased residence time (RT) of the inhibitor on the target protein. universiteitleiden.nl A compound with a secondary amine and a simple methyl substituent had a short RT of 3.4 minutes, whereas adding a bulkier tert-butyloxycarbonyl (BOC) group increased the RT to 26 minutes. nih.gov This longer residence time can translate to a more sustained biological effect. The analysis showed that increased substituent size led to an increased affinity, a higher association rate constant (kₒₙ), and a lower dissociation rate constant (kₒff). nih.gov This detailed kinetic profiling provides a more dynamic understanding of structure-activity relationships, complementing traditional SAR analysis.
Table 3: Kinetic Data for Selected ENT1 Inhibitors This table is interactive. You can sort and filter the data.
| Compound | Substituent (R) | Affinity (Kᵢ, nM) | Residence Time (RT, min) | Reference |
|---|---|---|---|---|
| 1 | Primary amine | 145 | Not Determined | nih.gov |
| 8 | Secondary amine with methyl group | 30 | 3.4 | nih.gov |
| 10 | Propylamine linker with BOC group | < 2 | 26 | nih.gov |
Computational Chemistry Applications in N Methyl 1h Purin 2 Amine Research
Molecular Docking and Binding Energy Calculations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand, such as a purine (B94841) derivative, and a biological target, typically a protein or enzyme. The strength of this interaction is often quantified by the binding energy, with more negative values indicating a stronger, more stable interaction.
In studies of purine analogues, molecular docking has been instrumental in identifying potential biological targets and elucidating binding modes. For instance, a study on a closely related compound, 1H-Purin-2-amine, 6-methoxy-N-methyl-, identified it as a potent inhibitor of E. coli Gyrase B through molecular docking. Current time information in Lau, FJ.mdpi.com The calculations revealed a significant binding affinity, with a glide score of -6.929 kcal/mol. Current time information in Lau, FJ.mdpi.com The analysis further detailed the specific interactions responsible for this affinity, showing that the compound forms two hydrogen bonds with the ASP 73 and GLY 77 residues in the active site of the enzyme. mdpi.com Such detailed interaction mapping is vital for structure-based drug design, allowing for the rational modification of the ligand to enhance its binding affinity and selectivity.
While specific docking studies on N-Methyl-1H-purin-2-amine are not extensively documented in publicly available literature, the principles from related compounds are directly applicable. A typical molecular docking workflow would involve preparing the 3D structure of this compound and docking it into the binding site of a selected protein target. The resulting binding poses would be scored based on their calculated binding energies, and the most favorable poses would be analyzed to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
Table 1: Example of Molecular Docking Data for a Purine Analogue
| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Residues |
| 1H-Purin-2-amine, 6-methoxy-N-methyl- | E. coli Gyrase B | -6.929 | ASP 73, GLY 77 |
Quantum Mechanical and Density Functional Theory (DFT) Studies
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), provide a robust framework for investigating the electronic properties of molecules from first principles. These methods are used to calculate a wide range of molecular properties, offering deep insights into the structure, reactivity, and spectroscopic characteristics of compounds like this compound.
DFT calculations are frequently employed to analyze the electronic structure of purine derivatives. A common approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p). chemmethod.comresearchgate.net Following optimization, various analyses can be performed:
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. chemmethod.comsemanticscholar.org For purine derivatives, FMO analysis helps in predicting sites susceptible to electrophilic and nucleophilic attack. semanticscholar.org
Molecular Electrostatic Potential (MEP) Mapping: The MEP surface visually represents the charge distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. chemmethod.comresearchgate.net These maps are invaluable for predicting how a molecule will interact with other molecules, including biological receptors.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are topological analyses that provide insights into the nature of chemical bonds and the localization of electrons. researchgate.netbohrium.com They can distinguish between covalent bonds, lone pairs, and delocalized electrons, offering a detailed picture of the electronic environment within the purine ring system.
A study on 2-Amino-1H-purine-6(7H)-thione, for example, utilized DFT calculations to perform a complete vibrational assignment, NBO analysis, and MEP mapping to understand the compound's stability and reactive sites. semanticscholar.org Similar studies on other heterocyclic compounds demonstrate the power of these methods to elucidate electronic properties. chemmethod.comresearchgate.net
DFT is a powerful tool for studying reaction mechanisms by locating and characterizing transition states (TS). A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier and, consequently, the reaction rate.
For reactions involving purine derivatives, such as enzymatic transformations or synthetic modifications, TS modeling can clarify the reaction pathway. For example, a theoretical investigation into the tautomerization of purine alkaloids like 1,3-dimethylisoguanine to 6-amino-1,3-dimethyl-1H-purin-2(3H)-one used DFT (B3LYP/6-311++G(d,p)) to optimize the geometries of the reactant, product, and the transition state connecting them. researchgate.net The study found that the bond lengths in the transition state were intermediate between those of the reactant and the product, providing a clear picture of the bond-breaking and bond-forming processes. researchgate.net
Another study on the functionalization of the purine ring through radical substitution reactions also employed DFT calculations to map out the potential energy surfaces and identify transition states for the addition and elimination steps. These computational approaches allow for the step-by-step elucidation of complex reaction mechanisms that would be difficult to probe experimentally.
Electronic Structure and Molecular Orbital Analysis (e.g., FMO, ELF, LOL, MEP mapping)
Molecular Dynamics Simulations for Conformational and Interaction Dynamics
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. dergipark.org.tr By solving Newton's equations of motion, MD simulations provide a dynamic view of a molecule's conformational flexibility and its interactions with its environment, such as a solvent or a biological receptor.
For a molecule like this compound, MD simulations can reveal:
Conformational Preferences: The molecule can be simulated in a solvent (e.g., water) to explore its accessible conformations and their relative stabilities. This is important as the biologically active conformation may not be the lowest energy one in a vacuum.
Interaction Dynamics: When docked into a protein, MD simulations can assess the stability of the binding pose and the dynamics of the protein-ligand interactions. dergipark.org.tr It can reveal how water molecules mediate interactions and how the flexibility of both the ligand and the protein contribute to the binding event.
Binding Free Energies: Advanced MD techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to calculate the binding free energy of a ligand to a protein, providing a more rigorous estimate than docking scores alone.
Studies on other purine-containing ligands have used MD simulations to understand their binding mechanisms. For example, simulations of protein kinase inhibitors have provided insights into how these molecules interact with the DFG-in and DFG-out conformations of the kinase. researchgate.net
In Silico Prediction of Bioactivity and Interaction Profiles
The computational tools described above, along with others, are integrated into workflows for the in silico prediction of bioactivity. By screening large virtual libraries of compounds against biological targets, potential drug candidates can be identified.
For purine derivatives, in silico screening has proven to be a fruitful approach. As mentioned, 1H-Purin-2-amine, 6-methoxy-N-methyl- was identified as a potential antibacterial agent through such a process. mdpi.com In another example, a fragment-based analysis of compounds with bioactivity in myotonic dystrophy models identified 4,5,6,7-tetrahydro-1H-purin-6-amine as a recurring structural motif. plos.org
The prediction of bioactivity often involves a multi-step process:
Database Screening: Large chemical databases are searched for compounds with structural similarity to known active molecules or those that fit a pharmacophore model.
Molecular Docking: The selected compounds are docked into the target protein to predict their binding modes and affinities.
ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the most promising candidates are predicted computationally to assess their drug-likeness. mdpi.com
This hierarchical approach allows for the rapid and cost-effective identification of compounds with a high probability of being biologically active, which can then be prioritized for experimental testing.
Table 2: In Silico Predicted Bioactivities for Purine Derivatives
| Compound/Fragment | Predicted Activity | Target/Model | Computational Method |
| 1H-Purin-2-amine, 6-methoxy-N-methyl- | Antibacterial | E. coli Gyrase B | Molecular Docking |
| 4,5,6,7-tetrahydro-1H-purin-6-amine | Bioactive in Myotonic Dystrophy | rCUGexp | Fragment Analysis |
Tautomeric Preferences and Protonation State Modeling
Purine and its derivatives can exist in multiple tautomeric forms and protonation states, which can significantly influence their biological activity and physicochemical properties. mdpi.com Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. The protonation state of a molecule depends on the pH of its environment and the pKa values of its ionizable groups.
Computational methods are essential for studying the tautomeric and protonation equilibria of purines. DFT calculations can be used to determine the relative energies of different tautomers in the gas phase and in solution, using models like the Polarizable Continuum Model (PCM). mdpi.com A systematic computational study on aminopurines showed that the relative stability of tautomers is highly dependent on the position of the amino group and the solvent environment. mdpi.com For example, in 8-aminopurine, the N7H tautomer becomes more stable than the N9H tautomer in water. mdpi.com
The protonation state is also critical. The pKa values of the purine ring nitrogens determine which sites are protonated at physiological pH. Computational methods can predict these pKa values, providing insight into the likely charge state of the molecule in a biological setting. scispace.com For this compound, it is important to consider the potential tautomers arising from proton migration between the nitrogen atoms of the purine ring and the exocyclic amino group, as well as the likely protonation sites under physiological conditions. Modeling these different species is crucial for accurate molecular docking and MD simulations, as the binding interactions can be highly sensitive to the tautomeric form and protonation state of the ligand.
Advanced Analytical Methodologies for N Methylated Purine Amines
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental for separating N-Methyl-1H-purin-2-amine from complex matrices and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques utilized for these purposes.
Developing a robust HPLC method is essential for the reliable analysis of N-methylated purine (B94841) amines. A reverse-phase (RP) HPLC method is commonly employed for the separation of polar compounds like purine derivatives. sielc.com Method development typically involves optimizing the mobile phase composition, selecting an appropriate stationary phase, and fine-tuning detector settings. For this compound, a C18 column is often suitable. pensoft.netrjptonline.org The mobile phase may consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer like a phosphate (B84403) buffer solution. sielc.compensoft.netrjptonline.org
Method validation is a critical step to ensure the analytical procedure is fit for its intended purpose, performed according to guidelines from the International Conference on Harmonisation (ICH). rjptonline.orgmedcraveonline.compensoft.net Key validation parameters include:
Specificity/Selectivity : The ability to assess the analyte unequivocally in the presence of other components. nih.govd-nb.info This is demonstrated by the absence of interfering peaks at the retention time of the analyte.
Linearity : The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. medcraveonline.comd-nb.info Calibration curves typically yield a correlation coefficient (r²) greater than 0.99. nih.govd-nb.info
Precision : The closeness of agreement among a series of measurements, expressed as the relative standard deviation (RSD), which should be low (<10%). rjptonline.orgnih.gov
Accuracy : The closeness of the test results to the true value, often assessed through recovery studies, with recovery values typically between 90% and 110%. rjptonline.orgnih.govd-nb.info
Limit of Detection (LoD) and Limit of Quantification (LoQ) : The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.govd-nb.info For amine analysis, LoD can range from 0.01 to 0.3 mg/kg, with LoQ from 0.02 to 1.0 mg/kg, depending on the matrix. nih.govd-nb.info
Robustness : The method's capacity to remain unaffected by small, deliberate variations in method parameters, ensuring its reliability during routine use. medcraveonline.com
Table 1: Typical HPLC Method Parameters and Validation Criteria
| Parameter | Typical Condition/Criterion | Reference |
|---|---|---|
| Column | Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | pensoft.netrjptonline.org |
| Mobile Phase | Gradient of Acetonitrile/Methanol and aqueous buffer (e.g., phosphate or formate) | sielc.compensoft.net |
| Detection | UV/DAD at a specific wavelength (e.g., 240 nm) | rjptonline.org |
| Linearity (r²) | > 0.99 | nih.govd-nb.info |
| Accuracy (Recovery) | 90.5% - 108.3% | nih.gov |
| Precision (RSD) | < 10% | nih.gov |
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds, even at trace levels. academicjournals.org For purine amines, which may require derivatization to increase their volatility, GC-MS provides high sensitivity and specificity. actascientific.com The identification of compounds is achieved by comparing their mass spectra with those in established libraries, such as the National Institute of Standards and Technology (NIST) database. derpharmachemica.com
GC-MS analysis has been successfully used to identify N-methylated purine amines in various biological extracts. actascientific.comresearchgate.netmdpi.com A typical GC method would employ a capillary column like an HP-5MS with helium as the carrier gas. actascientific.com The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV, which generates reproducible fragmentation patterns useful for structural identification. actascientific.com The retention time from the gas chromatograph provides an additional layer of identification. This technique is particularly effective for screening complex mixtures for the presence of specific trace compounds. academicjournals.org
Table 2: Example GC-MS Operating Conditions for Purine Amine Analysis
| Parameter | Condition | Reference |
|---|---|---|
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) | actascientific.com |
| Carrier Gas | Helium at 1 mL/min | actascientific.com |
| Oven Program | Initial 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 10 min | actascientific.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV | actascientific.com |
| Mass Scan Range | m/z 50-550 | actascientific.com |
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the definitive structural elucidation of this compound, providing detailed information about its molecular structure, exact mass, and electronic properties.
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. acs.org One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provide information on the chemical environment of each nucleus and the connectivity between them.
For this compound, ¹H NMR spectroscopy would reveal signals for the protons on the purine ring system and the N-methyl group. The chemical shifts (δ) and coupling constants (J) of these signals are diagnostic for determining the substitution pattern. ¹³C NMR spectroscopy provides complementary information, showing distinct signals for each carbon atom in the molecule, including those in the purine core and the methyl group. hmdb.caoatext.com Comparing the experimental spectra with data from known isomers and related purine derivatives allows for unambiguous structure confirmation. hmdb.canih.gov
Table 3: Representative ¹³C NMR Chemical Shifts for a Related Purine Amine
| Carbon Atom | Chemical Shift (δ, ppm) | Compound | Reference |
|---|---|---|---|
| C2 | 161.4 | 1-Methylguanine (in H₂O) | hmdb.ca |
| C4 | 152.1 | ||
| C5 | 110.1 | ||
| C6 | 155.1 | ||
| C8 | 142.1 |
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by measuring its mass with very high accuracy (typically to within 5 ppm). umb.edu Unlike low-resolution mass spectrometry, HRMS can distinguish between ions with very close nominal masses, providing a high degree of confidence in the molecular formula. umb.edu Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly used.
For this compound (C₆H₇N₅), HRMS would be used to confirm its elemental composition by matching the experimentally measured accurate mass to the theoretical (calculated) mass. acs.orgre-place.be This is a critical step in the identification of a new or known compound, complementing the structural data obtained from NMR. re-place.be
Table 4: Mass Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₇N₅ | nih.gov |
| Molecular Weight (Nominal) | 149 g/mol | nih.gov |
| Monoisotopic (Exact) Mass | 149.070145 Da | nih.gov |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Purine systems exhibit characteristic absorption bands in the UV region, which arise primarily from π → π* and n → π* electronic transitions within the aromatic rings. acs.org The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the substitution pattern on the purine ring and the solvent environment. acs.orgresearchgate.net
The UV spectrum of a purine derivative is typically composed of several intense π → π* absorption bands. acs.org For example, purine itself shows two main π → π* transitions around 4.7 eV and 5.1 eV. acs.org A weaker n → π* transition may also be observed at lower energy but can be masked by the more intense bands, especially in polar solvents. acs.org The specific λmax values for this compound can be used as a characteristic fingerprint for its identification and quantification, particularly in HPLC analysis with a UV detector.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
Electrochemical Sensing and Detection Methods
The electrochemical analysis of purine nucleobases and their derivatives has garnered significant interest due to the inherent redox activity of these molecules. mdpi.com While specific sensors for this compound are not extensively detailed in the literature, the methodologies developed for other purine compounds are directly applicable. Electrochemical sensors offer notable advantages, including simplicity, cost-effectiveness, rapid detection, and high sensitivity. researchgate.net
The primary approach involves the use of Chemically Modified Electrodes (CMEs), which enhance the sensitivity and selectivity of the detection process. oatext.com These modifications aim to facilitate electron transport between the electrode surface and the target analyte. mdpi.com Various nanomaterials have been successfully employed for this purpose, leveraging their exceptional conductivity and high surface-to-volume ratios. mdpi.com
Several advanced materials have been used to construct sensitive electrochemical sensors for purine derivatives:
Graphene-based Nanocomposites: Hybrid nanocomposites incorporating graphene oxide (GrO), ionic liquids (IL), and gold nanoparticles (AuNPs) have been developed for detecting purine antimetabolites like 6-mercaptopurine (B1684380) and 6-thioguanine. scispace.comresearchgate.net These sensors exhibit improved electrocatalytic responses and low detection limits, in the nanomolar range. scispace.comresearchgate.net The combination of materials creates a synergistic effect, enhancing the active surface area and the electrocatalytic activity. scispace.com Graphene-modified screen-printed electrodes (SPEs) have also been used for the quantification of purine-like therapeutic molecules, demonstrating low detection limits and fast response times. oatext.com
Carbon Nanotubes (CNTs): Boron-doped carbon nanotubes modified glassy carbon electrodes have shown excellent electrocatalytic activity towards the oxidation of purine bases, suggesting potential applications for DNA detection and the diagnosis of genetic diseases. mdpi.com
Boron-Doped Diamond (BDD) Electrodes: BDD electrodes are noted for their wide potential window, which allows for the direct electrochemical oxidation of purine groups within DNA structures without the need for derivatization. mdpi.com They have been successfully used for the analysis of both single-stranded and double-stranded DNA. mdpi.com
The most common analytical techniques employed in these methods are cyclic voltammetry (CV) and square wave voltammetry or differential pulse voltammetry (DPV), which are used to investigate the electrochemical behavior and quantify the target purine compounds. mdpi.comscispace.comoatext.com
Table 1: Examples of Electrochemical Sensing Platforms for Purine Derivatives
| Electrode Modifier/Type | Target Analyte(s) | Detection Limit | Key Findings |
|---|---|---|---|
| Graphene Oxide-Ionic Liquid-Gold Nanoparticles (GrO-IL-AuNPs-Chit) | 6-thioguanine, 6-mercaptopurine, azathioprine | 20–40 nmol/L | The hybrid composite material demonstrated a significantly improved electrocatalytic response and high sensitivity. scispace.comresearchgate.net |
| Graphene Oxide Screen-Printed Electrode (GO/SPE) | Pyrazolo[3,4-d]pyrimidin-4-amine derivative | 5 nmol/L | The sensor showed a wide concentration range, high reproducibility, and a short response time (4s), making it suitable for real-time studies. oatext.com |
| Boron-Doped Diamond (BDD) | Adenine (B156593) and Guanine (B1146940) residues in DNA | 3.7 ng/mL (Ade), 10 ng/mL (Gua) | The BDD electrode's wide potential window allowed for the direct oxidation of purine bases in the DNA helix. mdpi.com |
| Titanium Oxide/Graphene Nanocomposite | Adenine, Guanine | 0.10 µM (Ade), 0.15 µM (Gua) | The nanocomposite enhanced the electrochemical activity and significantly facilitated electron transport for purine nucleobases. mdpi.com |
Development of High-Throughput Analytical Platforms
High-throughput platforms are crucial in modern drug discovery and chemical biology for rapidly screening large numbers of compounds and synthesizing diverse chemical libraries. nih.govacs.org In the context of N-methylated purine amines, these platforms are primarily utilized for identifying molecules that interact with purine-related metabolic pathways and for the efficient synthesis of novel purine derivatives. nih.govacs.org
High-Throughput Screening (HTS) for Drug Discovery: HTS assays are instrumental in identifying inhibitors or modulators of biological targets related to purine metabolism.
Pathway-Targeting HTS: A notable development is the creation of HTS assays that target an entire metabolic pathway rather than a single enzyme. nih.gov For instance, an assay reconstituting the purine salvage pathway of Plasmodium falciparum was developed to screen for inhibitors of any of the four key enzymes in the pathway simultaneously. nih.gov This approach increases the efficiency of discovering antimalarial drug candidates that rely on this essential pathway for survival. nih.gov
Discovering Enzyme Inhibitors: HTS campaigns have been central to the discovery of drugs targeting enzymes that methylate proteins, guided by purine-like scaffolds. The discovery of tazemetostat, an EZH2 inhibitor, began with a large-scale HTS campaign that identified an initial small molecule hit, which was subsequently optimized. nih.gov
Advanced HTS Technologies: The evolution of HTS includes the miniaturization of reactions to nanoscale formats, such as 1536-well plates, and the integration of cheminformatics. acs.org These advances allow chemists to perform orders of magnitude more experiments and employ "big data" approaches for reaction design and optimization, significantly accelerating the drug discovery process. acs.org
High-Throughput Synthesis of Purine Libraries: Parallel synthesis techniques enable the rapid generation of large, diverse libraries of purine analogues for biological screening.
Solution-Phase Parallel Synthesis: A diverse library of 181 purine, pyrimidine (B1678525), and triazole analogues was generated using a high-throughput solution-phase reaction format. acs.org This involved reacting various nucleic acid N-acetic acids with a set of assorted amines using peptide coupling reagents like HATU to produce acyclic nucleoside N-acetamide analogues. acs.org
Reaction Optimization: HTE is used to rapidly screen different catalysts, solvents, and bases to find optimal conditions for chemical reactions, such as late-stage methylation. acs.org This has been applied to Suzuki couplings to install methyl groups on advanced heterocyclic intermediates, demonstrating how conditions can be tailored for specific analogues. acs.org
Table 2: Examples of High-Throughput Platforms in Purine-Related Research
| Platform Type | Purpose | Target/Application | Key Technologies/Findings |
|---|---|---|---|
| Pathway-Targeting HTS | Drug Discovery | Plasmodium falciparum purine salvage pathway | Reconstituted a four-enzyme pathway in a continuous assay format to screen for inhibitors of multiple targets at once. nih.gov |
| HTS for Enzyme Inhibitors | Drug Discovery | EZH2 (Enhancer of zeste homolog 2) | An HTS campaign identified a small molecule hit that led to the development of the anticancer drug tazemetostat. nih.gov |
| Solution-Phase Parallel Synthesis | Chemical Library Generation | Diverse acyclic nucleoside N-acetamide analogues | Utilized HATU as a coupling reagent to react various amines with purine acetic acids, generating a library of 181 compounds. acs.org |
| Nanoscale Reaction Screening | Reaction Optimization | Late-stage methylation via Suzuki coupling | Employed 1536-well plates and cheminformatics-driven approaches to accelerate reaction development and optimization. acs.org |
Emerging Research Frontiers and Theoretical Considerations
Novel Synthetic Strategies for Complex Purine (B94841) Amine Architectures
The development of efficient and versatile synthetic methods is paramount for exploring the chemical space around the purine core. Modern organic synthesis is moving beyond traditional, linear approaches towards more convergent and diversity-oriented strategies.
Recent advancements in multicomponent reactions (MCRs) have demonstrated significant potential for the rapid assembly of complex molecular architectures from simple starting materials. researchgate.net For instance, the Ugi four-component reaction has been successfully employed to create libraries of novel purine-based N-acyl-α-carboxamides. researchgate.net This approach allows for the introduction of multiple points of diversity in a single step, which is highly advantageous for generating compound libraries for biological screening. Furthermore, the integration of MCRs with other synthetic transformations, such as click chemistry, in one-pot sequential protocols, offers an even more powerful tool for constructing highly complex and diverse purine derivatives. researchgate.net
Solid-phase synthesis has also emerged as a key technology for the preparation of purine derivatives. researchgate.net This methodology allows for the efficient construction of purine libraries by anchoring a starting material to a polymer support and sequentially adding building blocks. The use of polymer-supported α-amino acids as starting materials has enabled the synthesis of purine derivatives with amino acid motifs at the N9 position. researchgate.net This approach not only facilitates purification but also allows for the generation of compounds with excellent enantiomeric purity. researchgate.net
Furthermore, innovative cross-coupling strategies, such as Suzuki and Stille reactions, are being utilized to introduce a wide range of substituents at various positions of the purine ring, including the C6 position. d-nb.info These methods provide a powerful means to fine-tune the electronic and steric properties of the purine core, which is crucial for optimizing biological activity. The development of milder reaction conditions for these transformations is also expanding their substrate scope and functional group tolerance. mdpi.com
A summary of novel synthetic approaches for purine derivatives is presented in Table 1.
Table 1: Novel Synthetic Strategies for Purine Derivatives
| Synthetic Strategy | Description | Key Advantages |
|---|---|---|
| Multicomponent Reactions (e.g., Ugi) | A reaction where multiple (three or more) starting materials react to form a single product in a one-pot reaction. | High atom economy, operational simplicity, and rapid generation of molecular diversity. |
| Solid-Phase Synthesis | A method in which molecules are covalently bound to an insoluble polymer support during a multi-step synthesis. | Simplified purification, amenability to automation, and suitability for combinatorial library synthesis. |
| Cross-Coupling Reactions (e.g., Suzuki, Stille) | Reactions that form a bond between two carbon atoms or a carbon and a heteroatom, catalyzed by a metal complex. | Wide substrate scope, good functional group tolerance, and precise control over substitution patterns. |
| Reconstructive Methodology | A synthetic approach involving the formation of a condensed heterocyclic system followed by its transformation and subsequent cyclization to the target purine. | Offers a fundamentally new route to purine synthesis, potentially reducing the number of steps. mdpi.com |
Deepening Mechanistic Understanding of Biological Pathways
A thorough understanding of the biological pathways in which N-Methyl-1H-purin-2-amine and its analogues are involved is critical for their rational design as therapeutic agents or research tools. Purine metabolism is a fundamental biological process, and its dysregulation is implicated in numerous diseases. researchgate.net
The de novo purine biosynthetic pathway, which consists of ten enzymatic steps to produce inosine (B1671953) monophosphate (IMP), is a key area of investigation. researchgate.net Researchers are elucidating the three-dimensional structures of the enzymes involved in this pathway to understand their mechanisms of action and to design specific inhibitors. researchgate.net For example, the structural and mechanistic studies of enzymes like SAICAR synthase provide valuable insights for the development of novel chemotherapeutic agents. researchgate.net
Purine derivatives also play crucial roles as signaling molecules, interacting with a variety of receptors. nih.gov Understanding the structure-activity relationships that govern the binding of purine analogues to their target proteins is a major focus of current research. The tautomeric forms of purines, for instance, can significantly influence their recognition by biological receptors. nih.gov The interconversion between different tautomers is influenced by the local environment, such as pH and the presence of water molecules. nih.gov
Recent studies have also begun to unravel the complex interplay between purine metabolism and other metabolic pathways, such as amino acid metabolism. nih.gov For example, alterations in the levels of purine derivatives have been linked to changes in the concentrations of circulating amino acids in certain disease models. nih.gov These findings highlight the interconnectedness of metabolic networks and suggest that targeting purine pathways could have broader physiological effects.
Key biological pathways involving purine derivatives are summarized in Table 2.
Table 2: Key Biological Pathways Involving Purine Derivatives
| Pathway | Description | Significance |
|---|---|---|
| De Novo Purine Biosynthesis | A multi-step enzymatic pathway that synthesizes purine nucleotides from simpler precursors. | Essential for DNA and RNA synthesis, and a target for anticancer and antimicrobial drugs. researchgate.net |
| Purine Salvage Pathway | A pathway that recycles purine bases from the degradation of nucleotides to reform nucleotides. | An important pathway for nucleotide homeostasis and a target for various therapeutic interventions. researchgate.net |
| Purinergic Signaling | A form of extracellular signaling mediated by purine nucleosides and nucleotides (e.g., adenosine (B11128), ATP). | Regulates a wide range of physiological processes, including neurotransmission, inflammation, and cardiovascular function. nih.gov |
| Purine Catabolism | The breakdown of purine nucleotides into uric acid for excretion. | Defects in this pathway can lead to hyperuricemia and gout. nih.gov |
Advancements in Integrated Computational-Experimental Approaches
The synergy between computational modeling and experimental validation is accelerating the discovery and optimization of novel purine amine derivatives. In silico methods are increasingly being used to predict the properties and biological activities of new compounds, thereby guiding synthetic efforts and reducing the need for extensive and costly empirical screening.
Molecular docking is a widely used computational technique to predict the binding mode and affinity of a ligand to its target protein. mdpi.comacs.org This approach has been instrumental in identifying potential inhibitors for various enzymes and receptors. For example, in silico screening of compound libraries against specific targets has led to the identification of novel purine-based inhibitors. researchgate.net
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interactions, allowing researchers to study the conformational changes that occur upon binding and to estimate the binding free energy with greater accuracy. nih.gov MD simulations have been used to elucidate the binding mode of 2-aminopurine (B61359) derivatives to cyclin-dependent kinase 2 (CDK2), providing insights for the design of more potent and selective inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, untested compounds.
The integration of these computational approaches with experimental techniques, such as X-ray crystallography and various biochemical and cell-based assays, creates a powerful feedback loop for drug discovery. Computational predictions can be experimentally tested, and the experimental results can be used to refine and improve the computational models. This iterative process of design, synthesis, and testing, guided by computational insights, is a hallmark of modern drug discovery. icr.ac.uk
A summary of integrated computational and experimental approaches is provided in Table 3.
Table 3: Integrated Computational-Experimental Approaches in Purine Research
| Approach | Description | Application in Purine Research |
|---|---|---|
| Molecular Docking | A computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. | Identifying potential binding modes of purine derivatives to their biological targets. mdpi.comacs.org |
| Molecular Dynamics (MD) Simulations | A computer simulation method for analyzing the physical movements of atoms and molecules. | Studying the dynamic behavior of purine-protein complexes and calculating binding affinities. nih.gov |
| Virtual Screening | A computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. | High-throughput screening of virtual compound libraries to identify potential purine-based hits. researchgate.net |
| X-ray Crystallography | An experimental technique used to determine the three-dimensional structure of molecules, including proteins and nucleic acids. | Providing high-resolution structural information of purine analogues bound to their targets, which is crucial for structure-based drug design. researchgate.net |
Interdisciplinary Research Synergies and Future Academic Applications
The multifaceted nature of purine chemistry and biology necessitates a highly interdisciplinary research approach. The convergence of expertise from synthetic organic chemistry, medicinal chemistry, chemical biology, structural biology, computational chemistry, and pharmacology is driving innovation in this field.
In medicinal chemistry, the purine scaffold continues to be a privileged structure for the development of new therapeutic agents targeting a wide range of diseases, including cancer, viral infections, and inflammatory disorders. researchgate.netresearchgate.net The development of novel purine derivatives with improved potency, selectivity, and pharmacokinetic properties is an ongoing effort.
In chemical biology, purine analogues are being developed as molecular probes to study biological processes. For example, fluorescently labeled purine derivatives can be used to visualize the localization and dynamics of their target proteins within living cells. Photo-cross-linking purine analogues can be used to identify the binding partners of a particular protein.
The field of supramolecular chemistry is also exploring the use of purine derivatives for the construction of novel materials with interesting properties. The ability of purines to form specific hydrogen bonding patterns makes them attractive building blocks for the self-assembly of well-defined nanostructures. rsc.org These materials could have applications in areas such as sensing, catalysis, and drug delivery.
Future academic applications of this compound and its analogues are likely to expand into new and exciting areas. For instance, the development of purine-based radiotracers for positron emission tomography (PET) imaging could enable the non-invasive visualization and quantification of specific drug targets in vivo. icr.ac.uk Furthermore, the incorporation of modified purines into nucleic acid aptamers could lead to the development of new diagnostic and therapeutic tools with high specificity and affinity for their targets.
The continued exploration of the chemical and biological properties of this compound and other purine derivatives, fueled by interdisciplinary collaborations, promises to yield significant advances in both fundamental science and its practical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
